N-(3-methoxypropyl)-2-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO2/c1-11(12-7-4-3-5-8-12)13(15)14-9-6-10-16-2/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,14,15) |
InChI Key |
QMNLELFXTMPOIB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCCOC |
Origin of Product |
United States |
Synthetic Strategies for N 3 Methoxypropyl 2 Phenylpropanamide and Analogues
Established Amide Bond Formation Methodologies
The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. luxembourg-bio.com The formation of N-(3-methoxypropyl)-2-phenylpropanamide involves the coupling of a 2-phenylpropanoic acid derivative with 3-methoxypropylamine (B165612). This transformation is typically not spontaneous and requires specific activation of the carboxylic acid. luxembourg-bio.com
Conventional Coupling Reagents and Conditions
A vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions by converting the carboxylic acid's hydroxyl group into a better leaving group. luxembourg-bio.com These reagents are broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com
Dicyclohexylcarbodiimide (DCC) is a classic reagent that activates a carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with an amine to form the desired amide. luxembourg-bio.com A significant drawback of DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which is often insoluble and must be removed by filtration. luxembourg-bio.com Diisopropylcarbodiimide (DIC) is an alternative where the resulting urea (B33335) byproduct is more soluble, making it more suitable for solid-phase synthesis. peptide.com
To improve efficiency and reduce side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. luxembourg-bio.com More advanced reagents, often referred to by acronyms, combine the activating agent and the additive into a single molecule. These include phosphonium salts like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytri(pyrrolidino)phosphonium hexafluorophosphate), and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). luxembourg-bio.compeptide.com HATU is noted for being particularly fast and reducing the risk of epimerization at chiral centers. peptide.com
More recent developments have focused on greener and more atom-economical methods, sometimes avoiding traditional coupling reagents altogether. rsc.orgrsc.org For instance, boronic acid-based catalysts and reagents like 2,2′-dipyridyldithiocarbonate (DPDTC) have been explored. acs.org
| Acronym | Full Name | Reagent Class |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide |
| DIC | Diisopropylcarbodiimide | Carbodiimide |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Carbodiimide |
| BOP | (Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium Salt |
Solvent Effects on Amide Formation Yields and Selectivity
The choice of solvent is critical in amide bond formation, influencing reaction rates, yields, and the sustainability of the process. acs.orgnsf.gov Traditionally, undesirable organic solvents such as N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2) have been predominant. acs.orgnsf.gov These solvents are effective at solubilizing reactants but pose environmental and safety concerns. acs.orgnovartis.com
Research into greener alternatives has identified several promising solvents. A study evaluating replacements for dichloromethane and DMF found that dimethyl carbonate (DMC), ethyl acetate (B1210297) (EtOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) were effective for a range of amidation reactions and substrates. rsc.org In many cases, these alternative solvents performed comparably to or even outperformed the traditional solvents. rsc.org
Interestingly, water has emerged as a viable, sustainable medium for amide synthesis. acs.orgnsf.govnovartis.com The use of surfactants can create aqueous nanomicelles that facilitate the reaction, driven by the hydrophobic effect which helps to bring the reactants together. nsf.gov This approach not only enhances sustainability but can also lead to significantly faster reaction rates. nsf.gov
| Solvent | Category | Key Findings/Considerations |
|---|---|---|
| Dichloromethane (DCM/CH2Cl2) | Traditional/Hazardous | Widely used but has environmental and safety drawbacks. nsf.gov |
| N,N-Dimethylformamide (DMF) | Traditional/Hazardous | Commonly used, but considered an undesirable solvent. acs.orgnsf.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable sources; shows great potential as a replacement for DCM/DMF. nsf.govrsc.org |
| Ethyl Acetate (EtOAc) | Greener Alternative | Effective replacement for traditional solvents in many amidation processes. rsc.org |
| Water | Greener Alternative | Can be a highly effective solvent, especially with surfactants, leading to fast reactions. acs.orgnsf.gov |
Targeted Synthesis of this compound Backbone
The specific architecture of this compound is constructed by forming a carbon-nitrogen bond between the 2-phenylpropanoyl moiety and the 3-methoxypropylamine moiety.
Amination Reactions Involving Methoxy-Containing Precursors
The most direct route to this compound is the direct amidation of 2-phenylpropanoic acid with 3-methoxypropylamine using the coupling methodologies described previously.
Alternative strategies can involve precursors where the methoxy (B1213986) group plays a key role. For example, methods using methoxysilanes as coupling agents for the reaction between carboxylic acids and amines have been developed. researchgate.net In such a procedure, a reagent like tetramethoxysilane (B109134) could mediate the formation of the amide bond under solvent-free conditions. researchgate.net
Another approach involves the reaction of an activated carboxylic acid derivative, such as 2-phenylpropanoyl chloride, with a methoxy-containing amine. A patent describes a similar reaction where 2-methyl-2-phenylpropanoyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methyl amide, demonstrating the utility of methoxy-containing amine precursors in amide synthesis. google.com While the specific precursor 3-methoxypropylamine is not a complex molecule, these alternative amination strategies highlight the diverse methods available for incorporating methoxy-containing fragments. Furthermore, direct amination of aldehydes with amines offers an atom-economical route to amides, which could be applied by starting with 2-phenylpropanal (B145474) and 3-methoxypropylamine under oxidative conditions. researchgate.net
Michael Addition Pathways for Carbon-Nitrogen Bond Formation
The Michael reaction, or conjugate addition, provides an alternative method for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. libretexts.org
To synthesize the backbone of an analogue of this compound, 3-methoxypropylamine could act as the nucleophile. The electrophile would need to be an α,β-unsaturated system derived from a phenylacetic acid precursor. For instance, reacting 3-methoxypropylamine with an activated form of cinnamic acid (3-phenylpropenoic acid) would result in the formation of a β-amino acid derivative. Subsequent modification of the carboxyl group and the α-position would be required to arrive at the final 2-phenylpropanamide (B1200545) structure.
The Michael reaction is a powerful tool for C-N bond formation, and various nucleophiles, including amines, readily participate. masterorganicchemistry.com The reaction proceeds via deprotonation (if necessary), conjugate addition of the nucleophile to the β-carbon of the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com This pathway is particularly useful for creating complex structures and can be performed stereoselectively. acs.org
Stereoselective Synthesis of this compound
The 2-phenylpropanamide moiety of the target molecule contains a stereocenter at the carbon alpha to the carbonyl group. Controlling the stereochemistry at this position is a critical aspect of the synthesis, particularly for applications where a single enantiomer is desired.
The most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure precursor. Using either (R)-2-phenylpropanoic acid or (S)-2-phenylpropanoic acid as the starting material in a standard amidation reaction that does not affect the stereocenter will yield the corresponding (R) or (S) enantiomer of this compound.
Alternatively, asymmetric synthesis methods can be employed. This could involve the use of a chiral catalyst or a chiral auxiliary that directs the formation of one stereoisomer over the other. While specific examples for this compound are not detailed in the literature, related stereoselective transformations provide a blueprint. For example, catalytic enantioselective Michael additions to α,β-unsaturated amides have been developed using chiral catalysts, demonstrating that high levels of enantioselectivity can be achieved in additions to similar systems. chemrxiv.org Furthermore, enzymatic cascades have been successfully used to synthesize all four possible stereoisomers of phenylpropanolamines from achiral starting materials, showcasing the power of biocatalysis in achieving high enantio- and diastereoselectivity. nih.gov Such enzymatic or chiral catalyst-based strategies could potentially be adapted for the stereoselective synthesis of the target molecule.
Asymmetric Synthetic Routes
Direct asymmetric synthesis of this compound can be approached through several modern catalytic methods designed for chiral amide formation. One prominent strategy involves the direct enantioselective alkylation of arylacetic acids. This method utilizes chiral lithium amides as noncovalent, traceless auxiliaries that direct the stereoselective alkylation of an enediolate intermediate derived from a precursor like phenylacetic acid. nih.gov This approach is powerful as it establishes the chiral center in a single step before the amidation reaction.
Another significant route is the catalytic enantioselective synthesis of chiral amides from primary amides. For instance, a co-catalytic system using an achiral rhodium complex and a chiral squaramide can facilitate the enantioselective insertion of a carbene into the N-H bond of a primary amide like 2-phenylpropanamide. researchgate.netrepec.orgnih.gov This method allows for the introduction of the N-substituent with high enantioselectivity under mild conditions. researchgate.netnih.gov Furthermore, the development of various racemization-free coupling reagents has provided greener and more efficient alternatives for the formation of the amide bond while preserving the stereochemical integrity of the chiral carboxylic acid precursor. rsc.org
A general scheme for synthesizing the target compound could involve the initial enantioselective alkylation of phenylacetic acid to form chiral 2-phenylpropanoic acid, followed by a coupling reaction with 3-methoxypropylamine using these advanced reagents.
| Asymmetric Method | Description | Key Features |
| Chiral Lithium Amide Alkylation | Direct, highly enantioselective alkylation of arylacetic acids via enediolates using a chiral lithium amide as a recoverable stereodirecting agent. nih.gov | Circumvents traditional covalent chiral auxiliaries; operationally simple. nih.gov |
| Catalytic Carbene N-H Insertion | Rhodium and chiral squaramide co-catalyzed enantioselective N-alkylation of a primary amide using a diazo compound precursor. researchgate.netnih.gov | Mild conditions, rapid reaction rates, and excellent enantioselectivity. researchgate.netnih.gov |
| Racemization-Free Coupling | Use of advanced coupling reagents (e.g., ynamides, T3P, EDC) that activate the carboxylic acid for amidation without causing racemization at the chiral alpha-carbon. rsc.org | Low toxicity, cost-effective, and preserves optical purity. rsc.org |
Application of Chiral Auxiliaries in Phenylpropanamide Synthesis
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the synthesis of phenylpropanamides, they are invaluable for establishing the desired stereocenter. The general strategy involves attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. researchgate.net
Evans' Oxazolidinone Auxiliaries: Popularized by David A. Evans, chiral oxazolidinones are among the most effective auxiliaries. researchgate.netresearchgate.net In this context, 2-phenylpropanoic acid would be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation. researchgate.net Subsequent cleavage of the auxiliary with 3-methoxypropylamine would furnish the desired this compound with excellent stereocontrol. researchgate.net
Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine can be used to form a chiral amide with a carboxylic acid. wikipedia.org Deprotonation at the α-carbon followed by alkylation proceeds with high diastereoselectivity, directed by the chiral scaffold. The auxiliary can then be removed under hydrolytic conditions to yield the chiral carboxylic acid, which can be subsequently amidated. wikipedia.org
Other Notable Auxiliaries: Other auxiliaries such as camphorsultam and trans-2-phenylcyclohexanol have also been employed in asymmetric alkylations and other transformations to generate chiral building blocks for complex syntheses. wikipedia.orgresearchgate.netsfu.ca
| Chiral Auxiliary | Typical Application | Stereochemical Control | Cleavage |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. researchgate.netresearchgate.net | High diastereoselectivity via chelation-controlled transition states. researchgate.net | Amine or hydroxide-based cleavage. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | High diastereoselectivity; product configuration is directed by the auxiliary's stereochemistry. wikipedia.org | Acidic or basic hydrolysis. wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions. researchgate.net | Excellent stereocontrol due to the rigid camphor (B46023) backbone. researchgate.net | Reductive or hydrolytic cleavage. |
| trans-2-Phenylcyclohexanol | Asymmetric ene reactions. wikipedia.org | Good diastereoselectivity in reactions with glyoxylate (B1226380) esters. wikipedia.org | Hydrolysis. |
Diastereoselective and Enantioselective Approaches
The synthesis of chiral molecules like this compound can be achieved through either diastereoselective or enantioselective strategies.
Diastereoselective Approaches: These methods involve converting a chiral molecule into a mixture of diastereomers, from which the desired diastereomer can be separated. The use of chiral auxiliaries, as described above, is a prime example of a diastereoselective approach. researchgate.net The alkylation of a chiral glycinate (B8599266) derivative containing a chiral auxiliary like N-(1-phenylethyl)benzamide is another illustration of achieving diastereoselectivity. researchgate.net Similarly, radical-mediated alkylation of a chiral glycolic acid derivative can proceed with good to high diastereoselectivity. nih.gov The key is that the pre-existing stereocenter in the substrate influences the creation of the new stereocenter.
Enantioselective Approaches: These more modern and efficient strategies utilize a chiral catalyst to convert a prochiral substrate directly into a non-racemic mixture of enantiomers, where one is significantly favored. These methods are often more atom-economical than using stoichiometric chiral auxiliaries.
Catalytic Asymmetric Synthesis: As mentioned, co-catalytic systems like rhodium/squaramide can achieve enantioselective carbene insertion into N-H bonds. researchgate.netrepec.orgnih.gov Copper-catalyzed reactions can be used to generate axially chiral amides. rsc.org
Photoenzymatic Catalysis: Emerging techniques, such as the use of flavin-dependent "ene"-reductases, can catalyze the coupling of α,α-dichloroamides with alkenes to produce chiral α-chloroamides with excellent enantioselectivity. nih.gov These products can then serve as versatile precursors.
Organocatalysis: Chiral organocatalysts, such as diphenylprolinol trimethylsilyl (B98337) ether, have been used in the one-pot synthesis of highly functionalized and enantioenriched chiral heterocycles, demonstrating the power of this approach for complex molecule synthesis. rsc.org
| Approach | Principle | Example |
| Diastereoselective | A chiral substrate is converted into a mixture of diastereomers, with one being preferentially formed. | Alkylation of an enolate derived from an Evans' oxazolidinone auxiliary. researchgate.net |
| Enantioselective | A chiral catalyst or reagent converts a prochiral substrate into an enantiomerically enriched product. | Copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO2 and amines. rsc.org |
| Enantioselective | A chiral catalyst creates a stereocenter with high enantiomeric excess. | Photoenzymatic hydroalkylation of an olefin to form a chiral α-chloroamide. nih.gov |
Derivatization Strategies for this compound Framework
Once the core structure of this compound is synthesized, it can be further modified at several positions to create a library of analogues.
Substituent Introduction on the Phenyl Ring
Modification of the phenyl ring can be achieved by two main pathways: starting with an already substituted raw material (e.g., a substituted phenylacetic acid) or by performing chemical reactions directly on the aromatic ring of the synthesized molecule.
Electrophilic Aromatic Substitution: Standard reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), Friedel-Crafts alkylation (R-Cl/AlCl₃), and acylation (RCOCl/AlCl₃) can be employed. The existing 2-propanamide substituent is an ortho-, para-director, guiding the incoming electrophiles to these positions.
Synthesis from Substituted Precursors: A more controlled method involves using a substituted 2-phenylpropanoic acid from the outset. For example, a series of 3-phenyl-5-methyl-2H,5H-furan-2-ones with various substituents on the phenyl ring were synthesized from corresponding 2-phenylpent-4-enoic acids, demonstrating the feasibility of this approach for generating analogue libraries. nih.gov
Modification of the Methoxypropyl Chain
The N-(3-methoxypropyl) side chain offers several sites for modification to fine-tune the properties of the molecule.
Variation of the Amine Precursor: The most direct method is to use different amines during the initial amidation step. For instance, using 3-ethoxypropylamine (B153944) or aminopropanol (B1366323) would yield different analogues.
O-Demethylation and Re-alkylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield a primary alcohol (N-(3-hydroxypropyl)-2-phenylpropanamide). This hydroxyl group can then be re-alkylated with a variety of alkyl halides to introduce different ether functionalities.
Chain Length Variation: The length of the alkyl chain can be altered by starting with different amino alcohols, such as 2-methoxyethylamine (B85606) or 4-methoxybutylamine. This strategy is analogous to modifications seen in the development of other bioactive molecules. wikipedia.org In a study on LysRS inhibitors, introducing polarity via hydroxy or methoxy groups on an alkyl chain was a successful strategy to alter metabolic stability. acs.org
Variations at the Amide Nitrogen and Alpha-Carbon
The amide group itself and the adjacent alpha-carbon are key points for structural diversification.
Amide Nitrogen: The amide nitrogen in this compound is secondary and contains a proton that can be removed. Deprotonation with a strong base, such as sodium hydride (NaH), generates a nucleophilic amidate anion. stackexchange.com This anion can then be reacted with various electrophiles.
N-Alkylation: Reaction with alkyl halides allows for the synthesis of tertiary amides. stackexchange.comrsc.org
N-Arylation: Catalytic methods, often employing copper or palladium, can be used to couple the amide with aryl halides, leading to N-aryl derivatives. organic-chemistry.orgnih.gov
Alpha-Carbon: The proton at the alpha-carbon is acidic and can be removed to form an enolate. However, this risks racemization of the chiral center. If starting from a non-chiral precursor or if racemization is not a concern, this enolate can be reacted with electrophiles to introduce substituents at the alpha-position. A more controlled approach is the direct enantioselective alkylation of the corresponding carboxylic acid precursor via an enediolate, which allows for the installation of various groups with high stereocontrol. nih.gov Furthermore, photoenzymatic methods can generate α-chloroamides, which are versatile linchpins for further diversification through Sₙ2 reactions to introduce amino or oxy functionalities at the alpha-carbon. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), detailed information about the chemical environment, connectivity, and stereochemistry of the compound can be obtained.
Proton NMR (¹H NMR) for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the N-(3-methoxypropyl)-2-phenylpropanamide molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals correspond to the distinct proton environments.
The ¹H NMR spectrum reveals characteristic signals for the phenyl, propyl, and methoxy (B1213986) groups. The aromatic protons of the phenyl ring typically appear in the downfield region. The methine proton adjacent to the phenyl group and the carbonyl group shows a specific chemical shift and multiplicity due to coupling with neighboring protons. The methylene (B1212753) protons of the methoxypropyl chain exhibit distinct signals, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms. The terminal methoxy group presents as a sharp singlet.
Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is a representative example based on typical chemical shifts for similar structures, as specific experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 6.50 | Triplet | 1H | Amide proton (NH) |
| 3.55 | Quartet | 1H | Methine proton (CH-Ph) |
| 3.30 | Singlet | 3H | Methoxy protons (OCH₃) |
| 3.25 | Quartet | 2H | Methylene protons (N-CH₂) |
| 3.20 | Triplet | 2H | Methylene protons (O-CH₂) |
| 1.70 | Quintet | 2H | Methylene protons (CH₂) |
| 1.50 | Doublet | 3H | Methyl protons (CH-CH₃) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of the non-equivalent carbons and information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).
The spectrum would show a signal for the carbonyl carbon of the amide group in the characteristic downfield region. The carbons of the phenyl ring would produce several signals in the aromatic region. The methine carbon, the various methylene carbons of the propyl chain, and the methoxy carbon would all appear at specific chemical shifts in the aliphatic region.
Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is a representative example based on typical chemical shifts for similar structures, as specific experimental data is not publicly available.)
| Chemical Shift (δ, ppm) | Assignment |
| 174.5 | Carbonyl carbon (C=O) |
| 141.0 | Quaternary aromatic carbon (C-ipso) |
| 129.0 | Aromatic carbons (CH) |
| 128.5 | Aromatic carbons (CH) |
| 127.0 | Aromatic carbons (CH) |
| 70.5 | Methylene carbon (O-CH₂) |
| 58.5 | Methoxy carbon (OCH₃) |
| 48.0 | Methine carbon (CH-Ph) |
| 38.0 | Methylene carbon (N-CH₂) |
| 29.5 | Methylene carbon (CH₂) |
| 18.0 | Methyl carbon (CH-CH₃) |
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are utilized.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would show cross-peaks between protons that are on adjacent carbons, for instance, confirming the connectivity within the -CH(CH₃)- fragment and the -CH₂-CH₂-CH₂- chain of the methoxypropyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for definitive assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). HMBC is crucial for identifying connections across quaternary (non-protonated) carbons. For example, it would show correlations from the protons on the carbons adjacent to the carbonyl group to the carbonyl carbon itself, confirming the amide linkage. It would also connect the protons of the phenyl ring to the methine carbon and the ipso-carbon.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This precision allows for the unambiguous determination of the molecular formula of this compound (C₁₃H₁₉NO₂). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ |
| C₁₃H₂₀NO₂⁺ | 222.1489 | Data not available |
Electrospray Ionization (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar molecules like amides without causing significant fragmentation. In ESI-MS, the primary ion observed for this compound would typically be the protonated molecule [M+H]⁺. Analysis of the fragmentation pattern, often induced via tandem mass spectrometry (MS/MS), can further corroborate the structure. Key fragments would likely arise from the cleavage of the amide bond and other labile bonds within the molecule, such as the C-C bond benzylic to the phenyl ring or the C-O and C-N bonds in the methoxypropyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹). The resulting IR spectrum is a unique molecular fingerprint that provides valuable information about the molecule's structure.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands corresponding to its constituent functional groups: the amide, the phenyl ring, the methoxy group, and the aliphatic carbon chains.
A detailed analysis of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |
| Amide (secondary) | N-H Stretch | 3350 - 3250 | Indicates the presence of the secondary amide N-H bond. A single, sharp peak is characteristic. |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Confirms the presence of the phenyl group. |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Arises from the C-H bonds in the propyl and methyl groups. |
| Amide C=O | C=O Stretch (Amide I band) | 1680 - 1630 | A strong, intense absorption characteristic of the amide carbonyl group. |
| Amide N-H Bend | N-H Bend (Amide II band) | 1570 - 1515 | A key indicator of a secondary amide linkage. |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Multiple bands in this region confirm the presence of the aromatic ring. |
| Ether C-O | C-O Stretch | 1150 - 1085 | Corresponds to the C-O-C linkage of the methoxy group. |
The presence and specific positions of these absorption bands in the experimental IR spectrum would provide conclusive evidence for the successful synthesis and purity of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.
A hypothetical crystallographic analysis of this compound would yield crucial data regarding its molecular geometry and intermolecular interactions. The table below summarizes the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Information Provided | Expected Significance for this compound |
| Crystal System & Space Group | The symmetry of the crystal lattice. | Describes how the molecules are arranged in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. | Fundamental parameters defining the crystal structure. |
| Bond Lengths (Å) | The distances between bonded atoms. | Provides precise measurements for C-C, C-N, C=O, and C-O bonds, confirming their nature (single, double, etc.). |
| Bond Angles (°) | The angles between adjacent bonds. | Defines the geometry around each atom, such as the tetrahedral arrangement of sp³ carbons and the trigonal planar geometry of the amide group. |
| Torsional Angles (°) | The dihedral angles between four consecutively bonded atoms. | Describes the conformation of the molecule, including the rotation around the C-N amide bond and the orientation of the phenyl and methoxypropyl groups relative to each other. |
| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding and van der Waals forces. | In the solid state, N-H···O=C hydrogen bonds between the amide groups of adjacent molecules would be expected, influencing the crystal packing. |
The solid-state structure determined by X-ray crystallography would reveal the preferred conformation of the flexible methoxypropyl chain and the rotational orientation of the phenyl group. Furthermore, it would elucidate the intermolecular hydrogen bonding network, which plays a critical role in stabilizing the crystal lattice.
Mechanistic Studies of N 3 Methoxypropyl 2 Phenylpropanamide Reactions
Elucidation of Reaction Pathways for Amide Formation
The formation of N-(3-methoxypropyl)-2-phenylpropanamide can be envisioned through several synthetic routes, with the specific pathway often dictated by the choice of starting materials and reaction conditions. A common method for amide bond formation involves the reaction of a carboxylic acid derivative with an amine.
Investigation of Elimination-Michael Addition Mechanism
While direct acylation is a primary route to amides, an alternative pathway that can be considered, particularly in the context of related α,β-unsaturated systems, is the Elimination-Michael Addition mechanism. Although direct evidence for this specific mechanism in the synthesis of this compound is not extensively documented in the literature, the principles of this pathway are well-established in organic chemistry. nih.govacs.org
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key step in this proposed mechanism. nih.govmdpi.commasterorganicchemistry.com In a hypothetical scenario for the formation of a related structure, an α,β-unsaturated precursor could undergo a Michael addition by the amine, 3-methoxypropylamine (B165612). This would be followed by a subsequent step to yield the final amide product. The reaction is typically initiated by the deprotonation of the nucleophile to form an enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com Protonation of the resulting enolate furnishes the addition product. masterorganicchemistry.com
The general mechanism for a Michael addition reaction can be summarized in the following steps:
Deprotonation: A base removes a proton from the nucleophile (in this case, a precursor that can form a carbanion).
Nucleophilic Attack: The resulting nucleophile adds to the β-carbon of an α,β-unsaturated system.
Protonation: The intermediate enolate is protonated to give the final product.
In the context of forming N-substituted amides, an elimination step preceding or following the Michael addition could generate the necessary reactive intermediates. For instance, the reaction of cycloalkenyl iodonium (B1229267) salts with nucleophiles has been shown to proceed via a Michael addition-elimination mechanism. nih.govacs.org While not a direct analogy, this demonstrates the feasibility of such pathways in forming C-N bonds.
Role of Lewis Acids and Additives in Reaction Promotion
Lewis acids play a pivotal role in accelerating and controlling the outcome of many organic reactions, including amide synthesis. Their primary function is to activate the electrophile, making it more susceptible to nucleophilic attack. In the context of forming this compound from 2-phenylpropanoic acid or its derivatives, a Lewis acid could coordinate to the carbonyl oxygen, thereby increasing the positive charge on the carbonyl carbon.
Common Lewis acids used in organic synthesis include compounds of boron, aluminum, tin, and titanium. For instance, in the synthesis of related N-methoxy-N,2-dimethyl-2-phenylpropanamide, a Lewis acid is employed in a key acylation step. mdpi.com This highlights the utility of Lewis acids in promoting the formation of the amide bond.
Additives can also significantly influence the course of the reaction. For example, in some amidation reactions, dehydrating agents are used to remove water and shift the equilibrium towards the product. The choice of solvent can also have a profound effect on the reaction rate and selectivity.
Kinetic and Thermodynamic Aspects of Chemical Transformations
The study of reaction kinetics provides insights into the rate of a chemical reaction and the factors that influence it, while thermodynamics governs the position of the equilibrium and the relative stability of reactants and products. For the formation of this compound, both aspects are critical for process optimization.
Kinetic Control vs. Thermodynamic Control:
A computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate provided insights into the kinetic and thermodynamic parameters of related transformations, highlighting that the final product composition can depend on whether the reaction is under kinetic or thermodynamic control. nih.govmdpi.com
Table 1: General Factors Influencing Reaction Kinetics and Thermodynamics in Amide Synthesis
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Temperature | Generally increases the reaction rate. | Can shift the equilibrium position based on the reaction's enthalpy change (ΔH). |
| Concentration | Higher concentrations of reactants typically lead to a faster rate. | Affects the position of equilibrium according to Le Chatelier's principle. |
| Catalyst | Increases the rate by providing an alternative reaction pathway with a lower activation energy. | Does not affect the position of the final equilibrium. |
| Solvent | Can influence reaction rates through polarity, stabilization of transition states, and solubility of reactants. | Can affect the relative stability of reactants and products, thus shifting the equilibrium. |
Transition State Analysis for Stereocontrol in Asymmetric Synthesis
When a molecule possesses a chiral center, as is the case with 2-phenylpropanoic acid, the synthesis of its derivatives, such as this compound, can lead to the formation of stereoisomers. Asymmetric synthesis aims to control the formation of these stereoisomers, yielding a preponderance of one enantiomer or diastereomer.
The stereochemical outcome of a reaction is determined at the transition state, the highest energy point along the reaction coordinate. nih.gov A detailed analysis of the transition state structure and energy can provide a rationale for the observed stereoselectivity.
In asymmetric catalysis, a chiral catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one stereoisomer over the other. nih.govfrontiersin.org This stabilization is often achieved through a network of non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst and the substrates. nih.gov
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and understanding the origins of stereoselectivity. nih.gov For example, in the asymmetric Michael addition for the synthesis of β-substituted GABA derivatives, the stereochemical outcome is rationalized by analyzing the transition state, where the chiral catalyst directs the approach of the nucleophile to the electrophile. mdpi.com
While a specific transition state analysis for the asymmetric synthesis of this compound is not available in the surveyed literature, the principles derived from studies of similar systems are applicable. The design of a suitable chiral catalyst would involve creating a well-defined chiral pocket that can effectively discriminate between the prochiral faces of the reactants in the transition state.
Theoretical and Computational Chemistry of N 3 Methoxypropyl 2 Phenylpropanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For N-(3-methoxypropyl)-2-phenylpropanamide, DFT calculations would be pivotal in understanding its fundamental chemical properties.
Researchers would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), the calculation would solve for the electron density of the system. nih.govnih.gov
From the electron density, a variety of electronic properties can be determined:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. rsc.org
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this molecule, the oxygen and nitrogen atoms of the amide and ether groups would likely be electron-rich centers. mdpi.com
The total electronic energy calculated by DFT serves as a direct measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most thermodynamically stable form can be identified.
Conformational Analysis and Energy Minima Identification
This compound is a flexible molecule due to the presence of several single bonds capable of rotation. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through these rotations and their relative energies. chemistrysteps.comyoutube.com
The process for this molecule would involve:
Identifying Rotatable Bonds: Key rotatable bonds include the C-C and C-O bonds in the methoxypropyl chain, the C-N bond of the amide group, and the bond connecting the phenyl group to the main chain.
Potential Energy Surface (PES) Scan: A systematic rotation (e.g., in 10- or 15-degree increments) around each of these bonds would be performed computationally. At each step, the energy of the resulting conformer is calculated. This process maps out the potential energy surface. nih.gov
Locating Minima and Maxima: The points on the PES with the lowest energy correspond to stable conformers (energy minima). chemistrysteps.com The points with the highest energy represent transition states between these conformers. The energy difference between a minimum and a transition state is the rotational energy barrier. youtube.com
For this compound, particular attention would be paid to the cis and trans conformations of the amide group and the various gauche and anti arrangements of the alkyl and phenyl substituents. nih.govchemistrysteps.com The final output would be a set of the most stable conformers and their relative populations at a given temperature, determined by the Boltzmann distribution. These studies have been performed on other N-alkyl amides, revealing that preferred conformers are often stabilized by intramolecular hydrogen contacts and influenced by steric factors. nih.govnih.gov
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is used to understand the mechanism of a chemical reaction, such as the synthesis or degradation of this compound. A common synthesis route involves the reaction of a derivative of 2-phenylpropanoic acid with 3-methoxypropan-1-amine. nih.gov
Computational modeling of this reaction would involve:
Identifying Reactants and Products: The starting materials and final products of a specific reaction step are defined.
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. fu-berlin.de Algorithms like the Nudged Elastic Band (NEB) or similar methods are used to find the minimum energy path between reactants and products and to pinpoint the exact geometry and energy of the transition state.
Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for predicting the reaction rate; a lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.
This analysis provides a detailed, step-by-step view of how bonds are broken and formed, allowing chemists to rationalize experimental outcomes and potentially design more efficient synthetic routes. fu-berlin.de
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. researchgate.net An MD simulation of this compound would provide insights into its real-world behavior, particularly in a solution.
The simulation process involves:
System Setup: The molecule is placed in a simulation box, typically filled with a solvent like water, to mimic experimental conditions.
Force Field Application: A force field (a set of parameters describing the potential energy of the atoms and bonds) is assigned. Force fields for amides and related structures are well-established. aip.org
Simulation Run: The system's evolution is simulated by solving Newton's equations of motion for each atom over a series of very small time steps (femtoseconds). This generates a trajectory of atomic positions and velocities over time (nanoseconds or longer). dovepress.com
Analysis of the MD trajectory can reveal:
Conformational Dynamics: How the molecule transitions between different stable conformations in solution. researchgate.net
Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute molecule, particularly around the polar amide and ether groups through hydrogen bonding. dovepress.comnih.gov
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the electronic structure calculated using DFT, several quantum chemical descriptors can be derived to predict the molecule's reactivity in a quantitative way. This approach is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov
For this compound, these descriptors would include:
Ionization Potential (I) and Electron Affinity (A): Calculated from HOMO and LUMO energies, respectively.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S): Hardness measures resistance to a change in electron distribution. Soft molecules are typically more reactive. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons, indicating its strength as an electrophile. nih.gov
These global descriptors provide a general overview of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can also be calculated to predict which specific atoms within the molecule are most likely to participate in a nucleophilic or electrophilic attack. chemrxiv.org
The table below illustrates the type of data that would be generated from such a study. Note: The values presented are purely illustrative for conceptual understanding and are not the result of actual calculations on this compound.
| Descriptor | Formula | Illustrative Value | Interpretation |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | ELUMO | -0.8 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.7 eV | Indicates high kinetic stability |
| Ionization Potential | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | A ≈ -ELUMO | 0.8 eV | Energy released when an electron is added |
| Electronegativity | χ = (I + A) / 2 | 3.65 eV | Overall electron-attracting tendency |
| Chemical Hardness | η = (I - A) / 2 | 2.85 eV | Resistance to change in electron configuration |
| Electrophilicity Index | ω = χ² / (2η) | 2.34 eV | Propensity to act as an electrophile |
By calculating these descriptors, a computational chemist could build models that relate the structure of this compound to its potential chemical behavior without the need for extensive laboratory experiments. nih.gov
Chemical Reactivity and Transformations of N 3 Methoxypropyl 2 Phenylpropanamide
Hydrolysis and Amide Cleavage Reactions
The amide bond is the most reactive site in N-(3-methoxypropyl)-2-phenylpropanamide for cleavage reactions. This transformation, which breaks the C-N bond, can be induced under acidic, basic, or enzymatic conditions, yielding 2-phenylpropanoic acid and 3-methoxypropan-1-amine.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the amide undergoes hydrolysis. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the amine and the carboxylic acid.
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the amide is less reactive without initial protonation. The reaction produces the carboxylate salt of 2-phenylpropanoic acid and 3-methoxypropan-1-amine. This process is typically irreversible as the final deprotonation of the carboxylic acid drives the reaction to completion.
Enzymatic Hydrolysis: Certain enzymes, particularly amidases or proteases, can catalyze the stereoselective hydrolysis of amides. For instance, studies on the enzymatic resolution of related compounds like (2R,S)-2-(acetylamino)-3-methoxy-N-(phenylmethyl)propanamide demonstrate that enzymes can selectively hydrolyze one enantiomer, which is a common strategy for producing enantiomerically pure compounds. google.com While specific studies on this compound are not prevalent, enzymes like penicillin acylase have been shown to hydrolyze β-hydroxy esters, indicating a broad substrate tolerance that might include the target amide. researchgate.net
Non-Hydrolytic Cleavage: Amide bonds can also be cleaved under non-hydrolytic, reductive conditions. Reagents like lithium in combination with a catalytic amount of naphthalene (B1677914) can effectively cleave amides to their corresponding amines and alcohols after a workup step. organic-chemistry.org Furthermore, recent methods have employed transition-metal-free protocols using hydrosilanes, which can selectively break the C-N bond through a deacylative cleavage pathway. organic-chemistry.org
Table 6.1: Conditions for Amide Cleavage
| Method | Reagents | Products | Notes |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-phenylpropanoic acid, 3-methoxypropan-1-ammonium salt | Reaction is driven by protonation of the carbonyl oxygen. |
| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH) | 2-phenylpropanoate salt, 3-methoxypropan-1-amine | Irreversible due to formation of the stable carboxylate anion. |
| Enzymatic Hydrolysis | Amidase/Protease, H₂O | (R)- or (S)-2-phenylpropanoic acid, 3-methoxypropan-1-amine | Potentially stereoselective, useful for chiral separations. google.comresearchgate.net |
| Reductive Cleavage | Li, naphthalene (cat.) | 2-phenylethanol, 3-methoxypropan-1-amine | Non-hydrolytic method for C-N bond scission. organic-chemistry.org |
Functional Group Interconversions on the Phenyl Ring and Methoxypropyl Chain
Functional group interconversions (FGI) allow for the modification of the molecule's peripheral groups without altering its core amide structure.
On the Phenyl Ring: The phenyl ring is amenable to electrophilic aromatic substitution (EAS), where a hydrogen atom on the ring is replaced by an electrophile. The existing 2-propanamide substituent acts as a weak deactivator due to the electron-withdrawing nature of the adjacent carbonyl group, but its alkyl character directs incoming electrophiles to the ortho and para positions. However, in related structures like 3-phenylpropenenitrile, where conjugation is present, the substituent becomes strongly deactivating and meta-directing. vaia.com For this compound, the insulating saturated carbon prevents this conjugation, making the substituent primarily an ortho-, para-directing group. vaia.com
On the Methoxypropyl Chain: The methoxy (B1213986) group is generally unreactive but can be cleaved under harsh acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) via an Sₙ2 mechanism. This would convert the methoxypropyl chain into a 3-hydroxypropyl chain. The resulting primary alcohol could then be further transformed, for example, by oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions. ub.edu The N-H bond of the secondary amide can be deprotonated with a strong base and the resulting anion can be alkylated, allowing for modification at the nitrogen atom.
Table 6.2: Potential Functional Group Interconversions
| Location | Reaction Type | Reagents | Potential Product Functional Group |
|---|---|---|---|
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) at ortho/para positions libretexts.org |
| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromo group (-Br) at ortho/para positions lkouniv.ac.in |
| Phenyl Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) at ortho/para positions lkouniv.ac.in |
| Methoxypropyl Chain | Ether Cleavage | HBr or HI, heat | Terminal hydroxyl group (-OH) |
| Methoxypropyl Chain | Alcohol Oxidation | PCC or DMP | Aldehyde (-CHO) from the primary alcohol |
| Amide Nitrogen | N-Alkylation | 1. NaH; 2. R-X | Tertiary amide with N-R group |
Oxidation and Reduction Chemistry
Oxidation: The benzylic carbon (the CH group attached to the phenyl ring) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions could potentially cleave the molecule at this position to yield benzoic acid. Milder conditions might allow for the introduction of a hydroxyl group at the benzylic position.
Reduction: The primary sites for reduction are the amide's carbonyl group and the aromatic phenyl ring.
Amide Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group to a methylene (B1212753) group (-CH₂-), transforming the propanamide into the corresponding secondary amine, N-(3-methoxypropyl)-2-phenylpropan-1-amine. Studies on the reduction of the analogous compound 2-chloro-N-phenylpropanamide with LiAlH₄ show that this transformation is efficient, though rearrangements can sometimes occur. nih.gov
Aromatic Ring Reduction (Hydrogenation): The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and potent catalysts like rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂). Less aggressive catalysts, such as platinum or palladium on carbon, under milder conditions, may selectively reduce other functional groups without affecting the aromatic ring. clariant.comrsc.org For example, selective hydrogenation of nitroarenes to N-arylhydroxylamines can be achieved with a Pt/C catalyst in the presence of additives like DMAP. nih.gov
Derivatization via Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution Reactions: As detailed in section 6.2, the phenyl ring is the primary site for electrophilic substitution. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com The substituent on the benzene (B151609) ring dictates the position and rate of the substitution. For this compound, the alkyl-amide substituent is expected to direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in This allows for the introduction of a wide array of functional groups, including nitro, halogen, sulfonyl, and acyl groups, providing a route to a diverse set of derivatives. libretexts.orgresearchgate.net
Nucleophilic Substitution Reactions:
At the Carbonyl Carbon: The most significant nucleophilic reaction is the attack at the amide carbonyl carbon, leading to hydrolysis or cleavage as described in section 6.1. Amides can be activated towards nucleophilic attack by treatment with reagents like triflic anhydride (B1165640) (Tf₂O), which converts them into highly electrophilic nitrilium or keteniminium ions in situ. nih.gov
At the Propyl Chain: Nucleophilic substitution on the methoxypropyl chain is not straightforward as the methoxy group is a poor leaving group. However, if it is first converted to a better leaving group (e.g., by cleavage to an alcohol followed by tosylation), the resulting tosylate can readily undergo Sₙ2 reactions with various nucleophiles (e.g., N₃⁻, CN⁻, R-S⁻), allowing for extensive derivatization of the side chain. ub.edu
Polymerization or Oligomerization Potential
This compound, in its current form, lacks the typical functional groups (like vinyl or acrylic moieties) required for chain-growth polymerization. However, its structure presents potential for step-growth polymerization or oligomerization following suitable modifications.
Condensation Polymerization: If the molecule were bifunctionalized, it could serve as a monomer. For example, introduction of a carboxylic acid group onto the phenyl ring (e.g., at the para position via Friedel-Crafts acylation followed by oxidation) and conversion of the methoxy group to an amino group would create an amino-acid-like monomer. This A-B type monomer could then undergo condensation polymerization to form a polyamide. The synthesis of cyclic polyamides from acyclic precursors highlights the efficiency of amide bond formation in creating larger structures.
Oligomerization: Oligomers, which are molecules composed of a few repeating monomer units, could potentially be formed. For instance, studies on amyloid β-peptide have shown that small, peptide-like molecules can self-assemble into discrete oligomers. nih.gov While this compound is not a peptide, intermolecular hydrogen bonding between the amide groups could potentially lead to the formation of non-covalent oligomeric structures in solution under specific conditions.
Controlled Radical Polymerization: While the parent compound is not suitable, related monomers like N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) are readily polymerized using controlled techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This demonstrates that if an acrylamide (B121943) or methacrylamide (B166291) functionality were incorporated into the this compound structure, it could be readily polymerized to create well-defined polymers with potential applications in materials science. researchgate.netmdpi.com
Advanced Materials and Non Biological Applications of N 3 Methoxypropyl 2 Phenylpropanamide Analogues
Utilization in Polymer Chemistry as Monomers or Modifiers
The amide bond is a fundamental constituent of polyamides, a significant class of engineering plastics. kaist.ac.krrsc.org Analogues of N-(3-methoxypropyl)-2-phenylpropanamide, possessing a reactive amide group, could theoretically be incorporated into polymer chains.
One potential route is through the synthesis of functional monomers. For instance, by introducing polymerizable groups (e.g., vinyl, acrylate (B77674), or epoxide functionalities) onto the phenyl ring or the methoxypropyl group, these analogues could act as monomers in addition or ring-opening polymerization reactions. The synthesis of functional polyamides often involves the polymerization of monomers derived from readily available starting materials. researchgate.net The resulting polymers would feature the this compound moiety as a repeating unit or a pendant group, thereby imparting specific properties to the bulk material.
The incorporation of such monomers could influence the thermal and mechanical properties of the resulting polymers. For example, the rigid phenyl group could enhance the glass transition temperature (Tg), while the flexible methoxypropyl chain might improve processability or act as an internal plasticizer. The synthesis of polyamides with controlled structures and molecular weights can be achieved through various polymerization techniques, including chain-growth polycondensation. mdpi.com
Furthermore, these analogues could serve as polymer modifiers. By grafting them onto existing polymer backbones, it is possible to alter surface properties, solubility, and compatibility with other materials. The functionalization of polymers with specific side chains is a common strategy to create materials with tailored characteristics. pageplace.dersc.org
Table 1: Potential Polymerization Strategies for this compound Analogues
| Polymerization Type | Monomer Functionalization | Potential Polymer Properties |
|---|---|---|
| Addition Polymerization | Vinyl or acrylate group on the phenyl ring | Thermoplastics with modified thermal and mechanical properties. |
| Ring-Opening Polymerization | Epoxide group on the methoxypropyl chain | Thermosetting resins with enhanced toughness. |
| Polycondensation | Di-acid or di-amine functionalized analogues | High-performance polyamides with tailored solubility. kaist.ac.krrsc.org |
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. researchgate.netnih.gov The this compound structure contains several features conducive to self-assembly. The amide group is a strong hydrogen bond donor and acceptor, a key interaction in the formation of many supramolecular architectures. rsc.org The phenyl ring can participate in π-π stacking interactions, which are also crucial for directing molecular packing. biorxiv.org
Analogues of this compound could potentially self-assemble into various nanostructures, such as fibers, tapes, or spheres, in solution or on surfaces. The final morphology of these assemblies would be dictated by the interplay of hydrogen bonding, π-π stacking, and van der Waals forces, and could be tuned by modifying the substituents on the phenyl ring or the length and nature of the alkyl chain. biorxiv.org The self-assembly of dipeptides and their analogues into ordered nanostructures like nanotubes and microtapes has been observed, driven by similar non-covalent forces. rsc.org
The chiral center in the 2-phenylpropanamide (B1200545) moiety could introduce a helical bias to the supramolecular assemblies, leading to the formation of chiral nanostructures. This is of significant interest for applications in chiral recognition and separation. The process of self-assembly can be reversible, allowing for the creation of dynamic materials that can respond to external stimuli such as temperature or the presence of specific ions. nih.gov
Table 2: Driving Forces for Self-Assembly of this compound Analogues
| Interaction | Molecular Feature | Potential Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Amide group (N-H and C=O) | One-dimensional chains, sheets. rsc.org |
| π-π Stacking | Phenyl group | Stacked columnar or layered structures. biorxiv.org |
| Van der Waals Forces | Methoxypropyl chain | Close packing and stabilization of the assembly. |
Role in Catalysis as Ligands or Organocatalysts
The field of asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. rsc.orgyoutube.com Given the chiral nature of this compound, its analogues are potential candidates for development as organocatalysts. The amide group, in proximity to the chiral center, could act as a hydrogen bond donor to activate substrates and control the stereochemical outcome of a reaction. Proline, for example, is a well-known organocatalyst that utilizes a secondary amine and a carboxylic acid to catalyze aldol (B89426) reactions through an enamine intermediate. youtube.com
By analogy, appropriately functionalized this compound analogues could be designed to catalyze a range of organic transformations. For instance, the introduction of a primary or secondary amine group could enable catalysis via enamine or iminium ion intermediates. The methoxy (B1213986) group could also play a role in coordinating to substrates or modifying the catalyst's solubility and electronic properties.
Furthermore, these analogues could serve as chiral ligands in transition metal catalysis. The oxygen and nitrogen atoms of the amide and methoxy groups can act as coordination sites for metal ions. The chiral environment provided by the ligand would then influence the stereoselectivity of the metal-catalyzed reaction. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and the modular nature of the this compound scaffold would allow for the systematic tuning of its steric and electronic properties to optimize catalytic performance.
Integration into Advanced Functional Materials
The unique combination of properties offered by this compound analogues makes them attractive building blocks for a variety of advanced functional materials.
Chiral Stationary Phases: By immobilizing chiral analogues onto a solid support such as silica (B1680970) gel, it may be possible to create chiral stationary phases for high-performance liquid chromatography (HPLC). These materials could be used for the analytical or preparative separation of enantiomers.
Gels and Soft Materials: The self-assembly of these analogues could lead to the formation of supramolecular gels. nih.gov These soft materials have potential applications in areas such as controlled release, sensing, and as templates for the synthesis of other materials. The properties of the gel could be tuned by altering the molecular structure of the gelator.
Luminescent Materials: The introduction of fluorophores or chromophores onto the phenyl ring of the this compound scaffold could lead to new luminescent materials. The self-assembly of these functionalized analogues could result in materials with unique photophysical properties, such as aggregation-induced emission, which have applications in sensing and imaging.
Liquid Crystals: The rigid phenyl group combined with a flexible alkyl chain is a common motif in liquid crystalline molecules. By carefully designing the structure of the this compound analogues, it may be possible to induce liquid crystalline phases. These materials are essential for display technologies and other optoelectronic devices.
The versatility of the this compound scaffold, with its combination of a chiral center, hydrogen bonding capabilities, and aromatic ring, provides a rich platform for the design and synthesis of new organic materials with tailored properties for a wide range of non-biological applications. Further research into the synthesis and characterization of these analogues will undoubtedly uncover new and exciting opportunities in advanced materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
